molecular formula C8H12N2O2S B13427686 tert-Butyl 5-aminoisothiazole-3-carboxylate

tert-Butyl 5-aminoisothiazole-3-carboxylate

Cat. No.: B13427686
M. Wt: 200.26 g/mol
InChI Key: WNGVXFQHLMBNGY-UHFFFAOYSA-N
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Description

tert-Butyl 5-aminoisothiazole-3-carboxylate is a heterocyclic organic compound featuring an isothiazole core substituted with an amino group at the 5-position and a tert-butyl ester at the 3-position . This combination of functional groups makes it a versatile and valuable building block in medicinal chemistry and agrochemical research . The amino group provides a reactive site for further derivatization, such as acylation or sulfonation, allowing for the creation of diverse compound libraries . The bulky tert-butyl ester, meanwhile, offers enhanced hydrolytic stability compared to smaller alkyl esters and can be cleaved to the corresponding carboxylic acid for further transformations . This compound serves as a key synthetic intermediate for the development of bioactive molecules. Its isothiazole core is a privileged structure found in compounds investigated for a wide range of applications. Research highlights its role as a precursor in the synthesis of potent inhibitors for biological targets such as HSET (KIFC1), a motor protein investigated in centrosome-amplified cancer cells . Furthermore, the aminoisothiazole scaffold is a key feature in novel classes of herbicidal and fungicidal agents, where it has been shown to target lysyl-tRNA synthetase (KRS1) . The structural motif is also fundamental in the construction of thiazole-conjugated amino acid derivatives, which have demonstrated potent cytotoxic activity against various human cancer cell lines . Key Features: • Chemical Formula: C8H12N2O2S • High Purity: Available for research with specified purity . • Storage: Recommended storage at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

tert-butyl 5-amino-1,2-thiazole-3-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)5-4-6(9)13-10-5/h4H,9H2,1-3H3

InChI Key

WNGVXFQHLMBNGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NSC(=C1)N

Origin of Product

United States

Preparation Methods

Direct Synthesis via Cyclization of Thioamides and Halogenated Precursors

One prominent approach involves the cyclization of appropriately substituted thioamides or thioureas with halogenated compounds to form the isothiazole core. This method typically proceeds as follows:

  • Starting Materials:

    • 2-Aminothiazole derivatives or thioureas bearing a suitable ester group.
    • Halogenated carboxylic acid derivatives, such as halogenated esters or acyl chlorides.
  • Reaction Conditions:

    • The process is often conducted under reflux in polar aprotic solvents like ethanol or acetonitrile.
    • Use of catalysts or reagents such as phosphorus oxychloride (POCl₃) or phosphoryl chloride to facilitate cyclization.
    • The amino group at the 5-position is introduced either via prior substitution or through subsequent amination steps.
  • Mechanism:

    • The key step involves nucleophilic attack of the thiol or amino group on the halogenated carbon, followed by intramolecular cyclization to form the isothiazole ring, with the tert-butyl ester retained at the 3-position.

This method is exemplified in the synthesis of related isothiazole derivatives, where cyclization occurs under controlled heating, often at temperatures around 100–120°C, in the presence of base or acid catalysts.

Multistep Route via Intermediate Formation and Functional Group Transformations

A more refined pathway involves the synthesis of intermediate compounds, which are subsequently cyclized to form the target heterocycle:

  • Step 1: Preparation of a suitable amino acid ester or thiazole precursor, such as ethyl 5-amino-1,2-thiazole-3-carboxylate.
  • Step 2: Functionalization of the amino group at the 5-position, often via nucleophilic substitution or acylation, to introduce the amino functionality.
  • Step 3: Cyclization to form the isothiazole ring, typically achieved by treatment with dehydrating agents or cyclization-promoting reagents like phosphorus oxychloride or phosphoryl chloride.

Example:
In the synthesis reported in patent CN104530088A, the process involves initial formation of a 1,2-thiazole-3-carboxylate intermediate, followed by amino substitution and cyclization to yield the aminoisothiazole derivative. The reaction conditions include refluxing in suitable solvents like ethanol or toluene, with temperature control around 110°C for the cyclization step.

Amidation and Esterification Strategies

Another viable route involves the formation of the aminoisothiazole core through amidation reactions:

  • Preparation of the amino precursor:
    Using amino acids or amino derivatives with protected groups, such as tert-butyl esters, to prevent undesired side reactions.

  • Coupling reactions:
    The amino group at the 5-position is coupled with suitable carboxylic acid derivatives or activated esters, often employing coupling reagents like EDCI or HOBt in dry solvents such as dimethylformamide (DMF).

  • Cyclization:
    The intermediate undergoes cyclization under dehydrating conditions, often with reagents like phosphorus oxychloride, to form the isothiazole ring with the tert-butyl ester intact.

Reaction parameters typically involve stirring at room temperature or gentle heating, with reaction times ranging from several hours to overnight, ensuring complete conversion.

Key Reaction Conditions and Parameters

Step Reagents Solvent Temperature Time Notes
Cyclization Thiourea derivatives + halogenated esters Ethanol, acetonitrile 100–120°C 4–6 hours Promotes ring closure
Amination Amino derivatives + acyl chlorides Dichloromethane Room temperature 12–24 hours For amino substitution
Esterification Carboxylic acids + tert-butanol DCC or EDCI Room temperature 12–24 hours Protects carboxyl group

Summary of Literature and Patent Data

  • Patent CN111533745A describes a multi-step synthesis involving initial formation of a heterocyclic intermediate, followed by functionalization and cyclization under reflux conditions, typically at 110°C, with reaction durations of around 12 hours for key steps (source).
  • Patent CN104530088A details the synthesis of related thiazole derivatives via halogenation, amidation, and cyclization, emphasizing the use of phosphorus oxychloride and refluxing conditions (source).
  • Commercial synthesis pathways for related heterocycles, as reported in chemical supplier databases, often involve the cyclization of thioamide precursors with halogenated esters or acids under thermal conditions, with yields varying from 50–70%.

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The tert-butyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for accessing derivatives for further functionalization.

Reaction Conditions and Results

SubstrateReagents/ConditionsProductYieldSource
Ethyl ester derivative6N NaOH, THF/MeOH/H₂O, 24 h, 20°C2-Boc-aminothiazole-5-carboxylic acid96%

The reaction proceeds via saponification, with the ester group cleaved to form a carboxylate intermediate, which is acidified to yield the free carboxylic acid .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions to expose the primary amine.

Key Methods

  • Trifluoroacetic Acid (TFA): Cleavage of the Boc group occurs efficiently in TFA, yielding the free amine for subsequent reactions .

  • Hydrogen Bromide (HBr): In acetic acid, HBr selectively removes the Boc group without affecting the thiazole ring .

Acylation of the Amino Group

The amino group participates in acylation reactions, forming amide derivatives. This modification is pivotal for generating bioactive analogs.

Example Reaction
Reagents: Trifluoroacetic anhydride (TFAA), 0°C → 20°C, 30 min
Product: Trifluoroacetamide derivative
Yield: 56–93% (depending on substrate)

Formation of Amides via Acid Chloride Intermediate

The carboxylic acid derivative is activated to an acid chloride, enabling nucleophilic substitution with amines.

Synthetic Protocol

  • Acid Chloride Formation:

    • Reagents: Oxalyl chloride, DMF (catalytic), dichloromethane, 0°C → 20°C, 1 h .

    • Intermediate: 5-(Chlorocarbonyl)thiazole-2-yl carbamate.

  • Amide Coupling:

    • Reagents: Triethylamine, dichloromethane, 0°C → 20°C, 15 h.

    • Yields: 20–48% (variable based on amine nucleophile) .

Oxidation and Reduction Reactions

While direct oxidation of the amino group is less documented in the reviewed literature, reduction pathways involve:

Comparative Reactivity of Structural Analogs

CompoundKey Functional GroupsReactivity Differences
2-AminothiazoleAmino group, no esterLimited lipophilicity
Ethyl 2-amino-4-tert-butylthiazole-5-carboxylateExtended alkyl chainEnhanced solubility in polar media
tert-Butyl 2-amino-5-methylthiazole-4-carboxylateMethyl substitutionAltered steric hindrance

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 5-aminoisothiazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 5-aminoisothiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name CAS Number Core Heterocycle Position 5 Substituent Position 3 Functional Group Structural Similarity Score
This compound Not provided Isothiazole Amino (-NH₂) tert-Butyl ester (-COO-tBu) N/A
5-(tert-Butyl)isoxazole-3-carboxylic acid 90607-21-9 Isoxazole tert-Butyl Carboxylic acid (-COOH) 0.91
5-Cyclopropylisoxazole-3-carboxylic acid 110256-15-0 Isoxazole Cyclopropyl Carboxylic acid (-COOH) 0.88
Methyl 5-(tert-butyl)isoxazole-3-carboxylate 517870-22-3 Isoxazole tert-Butyl Methyl ester (-COOCH₃) 0.84

Key Differences and Implications:

Core Heterocycle :

  • Isothiazole vs. Isoxazole : The sulfur atom in isothiazole confers greater polarizability and a larger dipole moment compared to the oxygen in isoxazole. This may enhance intermolecular interactions (e.g., van der Waals forces) and alter solubility in polar solvents .
  • Reactivity : The sulfur atom in isothiazole can participate in nucleophilic substitution or oxidation reactions, whereas isoxazoles are more prone to electrophilic substitution due to oxygen’s electron-withdrawing effect.

Position 5 Substituents: Amino Group: The -NH₂ group in the target compound provides a site for hydrogen bonding and further functionalization (e.g., acylation, sulfonation). This contrasts with the tert-butyl or cyclopropyl groups in analogs, which primarily contribute steric bulk or ring strain .

Position 3 Functional Groups :

  • tert-Butyl Ester : The bulky tert-butyl ester in the target compound likely enhances hydrolytic stability compared to the methyl ester in 517870-22-3. Esters with larger alkyl groups are generally less susceptible to enzymatic or acidic hydrolysis.
  • Carboxylic Acid vs. Ester : Carboxylic acid derivatives (e.g., 90607-21-9) exhibit higher acidity (pKa ~4-5) and solubility in aqueous media compared to esters, which are more lipophilic.

Structural Similarity Scores: The highest similarity (0.91) is observed with 5-(tert-butyl)isoxazole-3-carboxylic acid, reflecting shared tert-butyl and heterocyclic features. However, the absence of an amino group and the differing core heterocycle limit direct functional comparability .

Biological Activity

tert-Butyl 5-aminoisothiazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C8_8H12_{12}N2_2O2_2S
  • Molecular Weight : 200.26 g/mol
  • Structure : The compound features a thiazole ring, which is known for its biological significance in various pharmacological applications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Protein Kinase Inhibition : Similar compounds have been shown to modulate protein kinase B (PKB) pathways, which are crucial in regulating cell survival and proliferation. The pleckstrin homology domain of PKB allows it to anchor to cell membranes and activate signaling cascades that promote cell growth and survival .
  • Antitumor Activity : Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties .

Anticancer Activity

The compound has shown promising results in inhibiting the growth of cancer cells. In vitro studies have demonstrated that it can induce apoptosis in several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

These studies suggest that the compound may act by disrupting critical cellular processes involved in tumor growth and survival .

Antitubercular Activity

Recent investigations into related thiazole derivatives have indicated strong antitubercular activity, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 1.25 μg/mL against Mycobacterium tuberculosis strains. This suggests that this compound may also have potential as an antitubercular agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring and substituents can significantly influence its biological activity. For example, variations in the amino group or alterations in the carboxylate moiety can enhance or reduce its potency against specific targets .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyCompoundActivityIC50_{50} / MIC
Miao et al., 2000PKB modulatorsCell proliferationNot specified
Recent study on thiazolesVarious derivativesAnticancerIC50_{50}: 0.8 µM against HS 578T
Expanding knowledge on antitubercular compounds5-(2-aminothiazol) derivativesAntitubercularMIC: 1.25 μg/mL

These findings highlight the potential of this compound in therapeutic applications, particularly in oncology and infectious diseases.

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-Butyl 5-aminoisothiazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or carbamate formation. For example, tert-butyl chloroformate reacts with 5-aminoisothiazole derivatives in anhydrous conditions using a base like triethylamine to prevent hydrolysis. This method parallels the synthesis of structurally similar carbamates, where optimized yields (70–85%) are achieved under inert atmospheres at 0–5°C .
  • Optimization : Yield improvements involve controlled stoichiometry (1:1.2 molar ratio of amine to chloroformate) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated by HPLC (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Techniques :

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) reveals peaks for tert-butyl (δ 1.45 ppm, singlet) and isothiazole protons (δ 6.8–7.2 ppm). 13^{13}C NMR confirms the carbonyl (δ 165 ppm) and tert-butyl carbons (δ 28–80 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) shows [M+H]+^+ at m/z 229.1, consistent with the molecular formula C9_9H14_{14}N2_2O2_2S .
    • Interpretation : Spectral discrepancies (e.g., split peaks) may indicate rotameric forms due to restricted rotation around the carbamate bond .

Q. What are the recommended safety protocols and storage conditions for handling this compound in laboratory settings?

  • Safety Protocols : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact. The compound is hygroscopic; store under argon at –20°C in amber vials to prevent degradation .
  • Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite. Dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Data Validation : Cross-validate assays using standardized cell lines (e.g., HeLa, MCF-7) and controls. For example, discrepancies in IC50_{50} values may arise from varying assay conditions (e.g., serum concentration, incubation time) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent effects vs. solvent polarity). Reproducibility is confirmed via triplicate experiments with p < 0.05 significance .

Q. What strategies are employed to enhance the stability of this compound under varying experimental conditions?

  • Stabilization : Co-solvents (e.g., DMSO:water 1:1) reduce hydrolysis. Lyophilization improves shelf life for in vivo studies. Degradation products (e.g., free amine) are monitored via TLC .
  • Kinetic Studies : Pseudo-first-order kinetics reveal a half-life of 48 hours in PBS (pH 7.4) at 25°C. Acidic conditions (pH < 4) accelerate decomposition .

Q. How do structural modifications to the isothiazole ring influence the compound's pharmacokinetic properties in preclinical models?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., –NO2_2 at C4): Enhance metabolic stability but reduce solubility.
  • Hydrophobic Substituents (e.g., –CH3_3): Improve membrane permeability (logP increased by 0.5 units) but may elevate cytotoxicity .
    • In Vivo Testing : Derivatives with 5-amino groups show 2-fold higher bioavailability in murine models compared to halogenated analogs, attributed to reduced hepatic clearance .

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